DCVC vs. N-Acetyl-DCVC: Delayed Cytotoxicity Due to Rate-Limiting Deacetylation
The cytotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (N-acetyl-DCVC) toward isolated kidney cells exhibited a delayed time course compared to DCVC, attributable to the relatively low rate of deacetylation of the N-acetyl derivative before it can serve as a substrate for cysteine conjugate β-lyase [1]. In isolated renal cortical slices, probenecid decreased uptake of N-acetyl-DCVC by 80% and reduced toxicity, whereas DCVC transport was probenecid-insensitive, confirming distinct transport mechanisms [2]. Covalent binding of radiolabeled material from N-acetyl-[35S]DCVC was reduced 80% by probenecid and 50% by the β-lyase inhibitor aminooxyacetic acid (AOAA), whereas binding from DCVC was inhibited only by AOAA [2].
| Evidence Dimension | Time course of cytotoxicity onset |
|---|---|
| Target Compound Data | DCVC: Rapid cytotoxicity onset; covalent binding observable without prior deacetylation |
| Comparator Or Baseline | N-acetyl-DCVC: Delayed time course of cytotoxicity; requires deacetylation before β-lyase metabolism |
| Quantified Difference | 80% reduction in N-acetyl-DCVC uptake by probenecid; 80% reduction in covalent binding by probenecid (vs. 0% for DCVC) |
| Conditions | Isolated rat renal epithelial cells; rabbit renal cortical slices |
Why This Matters
Researchers requiring rapid-onset nephrotoxicity or studies focusing on amino acid transport systems (versus organic anion transport) must use DCVC rather than N-acetyl-DCVC, as the latter's pharmacokinetic profile fundamentally differs.
- [1] Vamvakas S, Dekant W, Berthold K, Schmidt E, Wild D, Henschler D. Mutagenicity and cytotoxicity of two regioisomeric mercapturic acids and cysteine S-conjugates of trichloroethylene. Arch Toxicol. 1993;67(3):164-170. View Source
- [2] Wolfgang GHI, Gandolfi AJ, Stevens JL, Brendel K. N-acetyl S-(1,2-dichlorovinyl)-L-cysteine produces a similar toxicity to S-(1,2-dichlorovinyl)-L-cysteine in rabbit renal slices: differential transport and metabolism. Toxicol Appl Pharmacol. 1989 Nov;101(2):205-219. View Source
